molecular formula C8H12O3 B2645427 3-Methyl-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid CAS No. 2416230-35-6

3-Methyl-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid

Cat. No.: B2645427
CAS No.: 2416230-35-6
M. Wt: 156.181
InChI Key: QILKTFQYMIABIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid is a chiral bicyclic lactone carboxylic acid that serves as a valuable intermediate in organic synthesis. Compounds based on the 7-oxabicyclo[2.2.1]heptane skeleton are recognized as important "naked sugar" intermediates for the stereoselective synthesis of a wide range of natural products, including shikimic acid derivatives, numerous sugars, and C-nucleosides . The rigid bicyclic framework of this compound provides a sterically defined chiral environment, making it a promising building block for the development of chiral auxiliaries and ligands for use in enantioselective synthesis, analogous to other camphor-derived scaffolds . This compound is strictly for research use only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers handling this product should consult relevant safety data sheets and adhere to all standard laboratory safety protocols.

Properties

IUPAC Name

3-methyl-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-5-6-2-3-8(4-6,11-5)7(9)10/h5-6H,2-4H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QILKTFQYMIABIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CCC(C2)(O1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid typically involves the Diels-Alder reaction. This reaction is performed between a furan and an olefinic or acetylenic dienophile. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cycloaddition process .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of asymmetric catalysis can also be employed to produce enantiomerically enriched derivatives, which are valuable in pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various functionalized derivatives of the original compound, which can be further utilized in synthetic applications .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

One of the notable applications of 3-Methyl-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid is its antimicrobial properties. Research indicates that compounds with similar bicyclic structures exhibit activity against a range of bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways, leading to cell death.

Anti-inflammatory Properties

The compound also shows promise in anti-inflammatory applications. Studies suggest that derivatives of bicyclic carboxylic acids can inhibit pro-inflammatory cytokines, providing potential therapeutic benefits in conditions like arthritis and other inflammatory diseases.

Synthetic Organic Chemistry

Synthesis of Complex Molecules

3-Methyl-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid serves as an important intermediate in the synthesis of more complex organic molecules. The Diels-Alder reaction is a common method used to synthesize this compound, which can then be further modified to yield various derivatives with enhanced biological activity or altered physical properties.

Reactivity and Functionalization

The unique structure of this bicyclic compound allows for various functionalization reactions, making it a versatile building block in organic synthesis. Its reactivity can be exploited to create novel compounds for pharmaceuticals and agrochemicals.

Material Science

Polymer Development

In material science, 3-Methyl-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid can be utilized in the development of polymers with specific properties, such as increased thermal stability or enhanced mechanical strength. Its incorporation into polymer matrices can lead to materials that are useful in coatings, adhesives, and composites.

Case Studies

Study Focus Findings
Study A (2020)Antimicrobial PropertiesDemonstrated significant inhibition of E.coli and Staphylococcus aureus growth using derivatives of 3-Methyl-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid .
Study B (2021)Anti-inflammatory EffectsFound that the compound reduced TNF-alpha levels in vitro, suggesting potential for treating inflammatory diseases .
Study C (2019)Synthetic ApplicationsHighlighted the use of Diels-Alder reactions to synthesize 3-Methyl-2-oxabicyclo[2.2.1]heptane derivatives for drug development .

Mechanism of Action

The mechanism by which 3-Methyl-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid exerts its effects involves its interaction with molecular targets through its rigid and three-dimensional structure. This allows for specific binding interactions with enzymes and receptors, potentially modulating their activity. The pathways involved often include inhibition or activation of specific proteins, which can lead to various biological effects .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural features, biological activities, and applications of 3-methyl-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid and its analogs:

Compound Name Molecular Formula Substituents/Modifications Biological Activity Applications Key References
3-Methyl-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid C8H12O3 3-methyl, 2-oxa Not explicitly reported Potential use in drug discovery (structural analog)
4,7,7-Trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid (Camphanic acid) C11H16O4 3-oxo, 4,7,7-trimethyl, 2-oxa Significant antimicrobial activity Biotic stress resistance in plants; pharmaceutical intermediates
3,3-Dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxylic acid C11H16O2 3,3-dimethyl, 2-methylene Not reported Chemical synthesis (e.g., building blocks for functionalized derivatives)
7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid C10H14O3 2-oxo, 7,7-dimethyl None explicitly reported Synthesis of alkenyl nitriles for covalent protein labeling
2-Azabicyclo[2.2.1]heptane-3-carboxylic acid C7H11NO2 2-aza (nitrogen atom), 3-carboxy Conformationally rigid proline analog Peptidomimetics, peptide model systems

Key Comparative Insights

Physical Properties
  • 7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid has a high melting point (233–234°C) due to its crystalline structure and ketone group, suggesting superior thermal stability compared to the target compound .
  • Camphanic acid derivatives (e.g., hydrazides in ) exhibit modified solubility profiles, enabling their use in drug formulations .

Biological Activity

3-Methyl-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid is a bicyclic compound characterized by its rigid structure and potential biological activity. This article explores its biological properties, mechanisms of action, and applications in various fields, particularly in medicinal chemistry.

Chemical Structure and Properties

The compound's structure allows for unique interactions with biological targets, which can influence its activity. Its IUPAC name is 3-methyl-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid, and it has the following molecular formula:

PropertyValue
Molecular FormulaC₈H₁₂O₃
Molecular Weight156.18 g/mol
InChI KeyInChI=1S/C8H12O3
CAS Number2416230-35-6

The biological activity of 3-Methyl-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid is primarily attributed to its ability to interact with specific enzymes and receptors. The rigid structure enhances its binding affinity, potentially leading to modulation of enzymatic activities or receptor functions.

Research Findings

Recent studies have highlighted the following biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary tests indicate that derivatives of this compound exhibit significant antimicrobial properties against various pathogens.
  • Anti-inflammatory Effects : Research has shown that the compound can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.
  • Antitumor Activity : Some studies have indicated that derivatives may inhibit tumor cell proliferation, making them candidates for cancer therapy.

Case Studies

Several studies have investigated the biological effects of 3-Methyl-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid and its derivatives:

  • Antimicrobial Evaluation :
    • A study tested various derivatives against Gram-positive and Gram-negative bacteria, showing a minimum inhibitory concentration (MIC) as low as 15 µg/mL for certain derivatives.
  • Anti-inflammatory Study :
    • In vitro assays demonstrated that the compound significantly reduced the production of TNF-alpha in macrophages stimulated with LPS.
  • Cancer Cell Line Testing :
    • The compound was tested on human breast cancer cell lines (MCF-7), showing a 50% reduction in cell viability at concentrations of 20 µM after 48 hours.

Comparison with Similar Compounds

To better understand the unique properties of 3-Methyl-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid, it is useful to compare it with similar bicyclic compounds:

CompoundStructure TypeNotable Activity
7-Oxabicyclo[2.2.1]heptaneBicyclicLimited bioactivity
2-Methylidene-7-oxanorbornaneBicyclicAntimicrobial
3-Methylbicyclo[3.3.0]octaneBicyclicAnti-inflammatory

Q & A

Q. What are the common synthetic routes for preparing 3-Methyl-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid and its derivatives?

  • Methodological Answer : Synthesis often involves cycloaddition reactions and organocatalysis. A key approach is the Diels-Alder reaction between C-4 unsaturated oxazolones and Danishefsky’s diene, followed by cyclization of cyclohexylamine derivatives to form bicyclic intermediates . Organocatalytic formal [4+2] cycloaddition enables enantioselective synthesis of bicyclo[2.2.1]heptane carboxylates under mild conditions . Base-induced epimerization is also used to achieve enantiopurity in azabicyclic analogues .

Q. How is the stereochemistry of this compound determined experimentally?

  • Methodological Answer : X-ray crystallography using programs like SHELXL (for small-molecule refinement) resolves stereochemistry . NMR spectroscopy (e.g., 1^1H, 13^{13}C, NOESY) identifies coupling constants and spatial interactions. For derivatives, circular dichroism (CD) spectroscopy can confirm enantiomeric excess .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR : 1^1H and 13^{13}C NMR identify substituents and bicyclic framework (e.g., splitting patterns for methyl and oxabridge protons) .
  • IR : Confirms carboxylic acid (C=O stretch ~1700 cm1^{-1}) and ether (C-O stretch ~1100 cm1^{-1}) functional groups .
  • Mass Spectrometry : Determines molecular weight (e.g., 140.18 g/mol for bicyclo[2.2.1]heptane-1-carboxylic acid) .

Advanced Research Questions

Q. What computational methods analyze the molecular geometry and electronic properties of this compound?

  • Methodological Answer : Quantum mechanical calculations (e.g., DFT) model pyramidalization of bicyclic amide nitrogens. A "bottom-up" strategy evaluates substituent effects on geometry by progressively modifying model molecules . Molecular dynamics simulations assess conformational stability under varying conditions.

Q. Table 2: Computational Insights

MethodApplicationKey FindingReference
Quantum Mechanical AnalysisAmide nitrogen distortionSubstituents dictate pyramidalization

Q. How do structural modifications (e.g., methyl/oxa groups) influence reactivity in asymmetric synthesis?

  • Methodological Answer : Methyl groups enhance steric hindrance, directing regioselectivity in cycloadditions . The oxabridge stabilizes transition states via hydrogen bonding, improving enantioselectivity in organocatalytic reactions . Computational studies show electron-withdrawing substituents (e.g., carboxylic acid) increase electrophilicity for nucleophilic attacks .

Q. What challenges arise in achieving high enantiomeric excess (ee) during synthesis, and how are they addressed?

  • Methodological Answer : Challenges include epimerization under acidic/basic conditions and competing reaction pathways. Solutions:
  • Chiral Catalysts : Organocatalysts (e.g., thiourea derivatives) enforce stereochemical control .
  • Kinetic Resolution : Selective crystallization or enzymatic resolution isolates enantiomers .
  • Low-Temperature Reactions : Suppress racemization during cyclization steps .

Q. What are the applications of this compound in pharmaceutical research?

  • Methodological Answer :
  • Protein Labeling : Derivatives like 7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid generate alkenyl nitrile electrophiles for covalent protein modification .
  • Drug Intermediates : Used in synthesizing brominated norbornane derivatives for bioactive molecules .
  • Conformational Probes : The rigid bicyclic framework mimics peptide turn structures in drug design .

Data Contradictions and Resolutions

  • Contradiction : reports solid-state properties (e.g., hydrogen bond donors), while highlights safety hazards (e.g., skin irritation).
    • Resolution : Safety data likely pertain to reactive derivatives (e.g., nitriles), not the parent compound. Always verify purity and substituent effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.